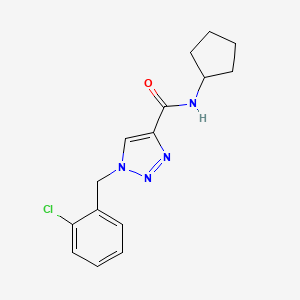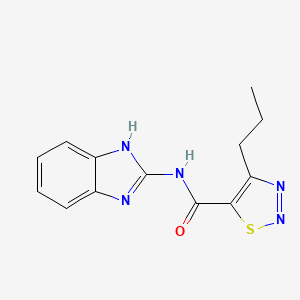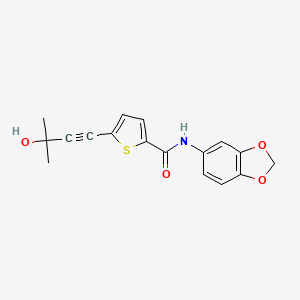
N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP belongs to the class of piperidine compounds and is a potent modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
作用機序
CPP acts as a non-competitive antagonist of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, binding to a specific site on the receptor and inhibiting its activity. This leads to a reduction in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. By modulating the activity of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, CPP can influence various physiological processes, including synaptic plasticity, learning and memory, and neuronal development.
Biochemical and Physiological Effects
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity and the enhancement of learning and memory processes. It has also been shown to have neuroprotective effects, reducing the extent of neuronal damage in various models of neurological disorders.
実験室実験の利点と制限
CPP has several advantages as a tool for scientific research, including its selectivity for the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor and its ability to modulate synaptic plasticity and learning and memory processes. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several potential future directions for research on CPP and its applications in scientific research. One area of interest is the development of more selective compounds that target specific subtypes of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, allowing for more precise modulation of neuronal activity. Another area of interest is the investigation of the potential therapeutic applications of CPP and related compounds in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, further research is needed to explore the potential side effects and toxicity of CPP and related compounds, as well as their potential interactions with other drugs and compounds.
合成法
CPP can be synthesized through a multi-step process, starting with the reaction of 4-methoxybenzyl chloride with cycloheptylmagnesium bromide to yield the corresponding cycloheptylbenzyl ether. This intermediate is then reacted with piperidine in the presence of sodium hydride to form the desired CPP compound.
科学的研究の応用
CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. CPP has been used as a tool to investigate the role of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor in these processes and to explore potential therapeutic interventions for neurological disorders.
特性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c1-26-21-13-10-18(11-14-21)12-15-22(25)23-19-7-6-16-24(17-19)20-8-4-2-3-5-9-20/h10-11,13-14,19-20H,2-9,12,15-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULULMDCGTAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)


![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)


![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)

![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)

![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)